4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a fascinating compound with unique structural properties. It features a nitro group, a quinoline derivative, and a benzenesulfonamide moiety. This combination of functional groups imparts distinctive chemical characteristics, making it an important molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically begins with the preparation of the core quinoline derivative. The starting material is often an appropriately substituted aniline, which undergoes a cyclization reaction under acidic conditions to form the quinoline ring. Subsequently, the nitro group is introduced via nitration, followed by sulfonation to introduce the benzenesulfonamide moiety.
Industrial Production Methods: While industrial-scale production may follow similar synthetic steps, it involves optimization for yield and purity, often employing continuous flow chemistry and advanced purification techniques to achieve high-quality output. Advanced catalysts and high-pressure reactors can also be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions, utilizing reagents like tin(II) chloride or iron powder.
Reduction: Reduction reactions can also modify the quinoline ring system, potentially creating various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include common oxidizing agents (e.g., potassium permanganate for oxidation) and reducing agents (e.g., lithium aluminum hydride for reduction). Substitution reactions often involve halogenating agents or strong nucleophiles under controlled temperature and solvent conditions.
Major Products Formed from These Reactions:
Aminated Derivatives: From reduction of the nitro group.
Hydrogenated Quinoline Derivatives: From reduction of the quinoline ring.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
This compound finds extensive application in various scientific disciplines:
Chemistry: Used as a precursor in synthetic organic chemistry for the production of complex molecules. It serves as a building block for advanced materials and molecular frameworks.
Biology: Studied for its potential as a biochemical probe. The compound’s functional groups allow it to interact with specific biological targets, useful in enzyme inhibition studies.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activity. Its structural components enable it to modulate biological pathways involved in disease.
Industry: Utilized in the development of specialty chemicals. Its unique reactivity makes it a candidate for the synthesis of advanced materials used in electronics and nanotechnology.
Mechanism of Action
The precise mechanism by which 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects depends on the context of its application.
Molecular Targets and Pathways Involved:
Biological Targets: It may inhibit specific enzymes by binding to their active sites, interfering with normal enzyme-substrate interactions.
Pathways: In medical research, it may affect signaling pathways associated with cell proliferation and apoptosis, offering potential as an anticancer agent.
Comparison with Similar Compounds
4-nitro-N-phenylbenzenesulfonamide
4-oxo-1H-quinoline-8-ylbenzenesulfonamide
Uniqueness:
The combination of a nitro group, a quinoline derivative, and a benzenesulfonamide moiety makes it particularly versatile.
The specific arrangement of functional groups in this compound provides a unique set of chemical properties and reactivities not found in other similar molecules.
The distinct characteristics of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide make it a valuable compound for continued research and industrial applications.
Properties
IUPAC Name |
4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVKVQTSNAGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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